molecular formula C26H42O4 B12103797 6beta-Ethyl-7-keto-obeticholicAcid

6beta-Ethyl-7-keto-obeticholicAcid

Cat. No.: B12103797
M. Wt: 418.6 g/mol
InChI Key: LHSZAKRHUYJKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta-Ethyl-7-keto-obeticholic acid is a synthetic derivative of obeticholic acid, which itself is a modified form of chenodeoxycholic acid, a primary bile acid. This compound is known for its role as a farnesoid X receptor (FXR) agonist, which makes it significant in the treatment of liver diseases such as primary biliary cholangitis and nonalcoholic steatohepatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Ethyl-7-keto-obeticholic acid involves several steps, starting from chenodeoxycholic acid. The key steps include:

Industrial Production Methods

Industrial production of 6beta-Ethyl-7-keto-obeticholic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving telescoped synthesis to streamline the production .

Chemical Reactions Analysis

Types of Reactions

6beta-Ethyl-7-keto-obeticholic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Introduction of different substituents at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases are used for introducing substituents.

Major Products Formed

The major products formed from these reactions include various derivatives of 6beta-Ethyl-7-keto-obeticholic acid, each with different functional groups that can be used for further chemical modifications .

Mechanism of Action

The primary mechanism of action of 6beta-Ethyl-7-keto-obeticholic acid involves activation of the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid synthesis, transport, and metabolism. Activation of FXR by 6beta-Ethyl-7-keto-obeticholic acid leads to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6beta-Ethyl-7-keto-obeticholic acid is unique due to its specific modifications, which enhance its potency and selectivity as an FXR agonist. These modifications also improve its pharmacokinetic properties, making it more effective in clinical applications .

Properties

IUPAC Name

4-(6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSZAKRHUYJKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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